molecular formula C10H11NO2 B3046685 N-Ethyl-3-formylbenzamide CAS No. 126926-39-4

N-Ethyl-3-formylbenzamide

Cat. No.: B3046685
CAS No.: 126926-39-4
M. Wt: 177.2 g/mol
InChI Key: YSRDIXULXFNNEI-UHFFFAOYSA-N
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Description

N-Ethyl-3-formylbenzamide: is an organic compound with the molecular formula C10H11NO2 . It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group and a formyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

Chemistry: N-Ethyl-3-formylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of customized compounds for specific industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for N-ethyl-3-formylbenzamide are not widely documented, the above synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Ethyl-3-formylbenzamide can undergo oxidation reactions, where the formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: N-Ethyl-3-carboxybenzamide.

    Reduction: N-Ethyl-3-hydroxybenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-ethyl-3-formylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-Methyl-3-formylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-4-formylbenzamide: Similar structure but with the formyl group at the 4-position.

    N-Ethyl-3-carboxybenzamide: Similar structure but with a carboxyl group instead of a formyl group.

Uniqueness: N-Ethyl-3-formylbenzamide is unique due to the specific positioning of the ethyl and formyl groups on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

N-ethyl-3-formylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-11-10(13)9-5-3-4-8(6-9)7-12/h3-7H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRDIXULXFNNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155342
Record name Benzamide, N-ethyl-3-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126926-39-4
Record name Benzamide, N-ethyl-3-formyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-ethyl-3-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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